6-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid

Lipophilicity LogP Drug Design

6-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid (CAS 26018-74-6) is a bicyclic heteroaromatic building block comprising a partially saturated thiophene ring fused to a chlorinated benzene ring, with a carboxylic acid handle at the 2-position. It belongs to the 2,3-dihydrobenzo[b]thiophene subclass, which is distinct from the fully aromatic benzo[b]thiophene series due to the presence of a single sp³-hybridized carbon at the 2-position, imparting different chemical reactivity, conformational flexibility, and physicochemical properties.

Molecular Formula C9H7ClO2S
Molecular Weight 214.67 g/mol
CAS No. 26018-74-6
Cat. No. B6142465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid
CAS26018-74-6
Molecular FormulaC9H7ClO2S
Molecular Weight214.67 g/mol
Structural Identifiers
SMILESC1C(SC2=C1C=CC(=C2)Cl)C(=O)O
InChIInChI=1S/C9H7ClO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-2,4,8H,3H2,(H,11,12)
InChIKeyCDZHZOSUCIBINM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid – Procurement-Relevant Compound Identity and Scaffold Context


6-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid (CAS 26018-74-6) is a bicyclic heteroaromatic building block comprising a partially saturated thiophene ring fused to a chlorinated benzene ring, with a carboxylic acid handle at the 2-position [1]. It belongs to the 2,3-dihydrobenzo[b]thiophene subclass, which is distinct from the fully aromatic benzo[b]thiophene series due to the presence of a single sp³-hybridized carbon at the 2-position, imparting different chemical reactivity, conformational flexibility, and physicochemical properties [2]. This compound is primarily employed as a synthetic intermediate in medicinal chemistry for the construction of biologically active molecules, including kinase inhibitors, anti-infective agents, and hypoxia-inducible factor (HIF) pathway modulators.

6-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid – Why In-Class Analogs Cannot Be Interchanged Without Risk


Although the 2,3-dihydrobenzo[b]thiophene-2-carboxylic acid scaffold appears modular, altering the substituent identity or position significantly shifts key molecular properties such as lipophilicity (logP), acidity (pKa), and steric bulk, which in turn govern solubility, membrane permeability, and reactivity in downstream coupling reactions. For example, exchanging the 6-chloro substituent for a 6-fluoro or unsubstituted hydrogen reduces logP by 0.3–0.65 log units, altering the compound's partition behavior in both biological assays and synthetic workups. Similarly, the electron‑withdrawing chlorine lowers the carboxylic acid pKa relative to the unsubstituted analog, affecting ionization state, salt formation, and purification protocols. Blind substitution therefore risks batch failure, inconsistent biological readouts, and increased optimization cycles, making explicit procurement based on quantitative differentiation essential for reproducible research.

6-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid – Multi-Dimensional Quantitative Differentiation Evidence


Enhanced Lipophilicity of 6-Chloro Analog Relative to Unsubstituted and 6-Fluoro Analogs

The 6-chloro substituent on 2,3-dihydrobenzo[b]thiophene-2-carboxylic acid increases the predicted logP by 0.65 log units over the unsubstituted parent compound and by 0.34 log units over the 6-fluoro analog, according to vendor-reported values . This heightened lipophilicity can enhance passive membrane permeability and may improve cellular uptake in assays where an unsubstituted or more polar analog is insufficient.

Lipophilicity LogP Drug Design Membrane Permeability

Lower pKa of 6-Chloro Analog Due to Electron-Withdrawing Effect

The electron-withdrawing chlorine at the 6-position is expected to lower the carboxylic acid pKa by 0.2–0.5 units relative to the unsubstituted parent compound, for which the predicted pKa is 3.71 . While direct experimental pKa data for the 6-chloro analog have not been independently published, the class-level trend for electron-withdrawing substituents on aromatic carboxylic acids is well-established. A lower pKa means a greater proportion of ionized carboxylate at physiological pH, which can improve aqueous solubility and facilitate salt formation for formulation.

Acidity pKa Solubility Ionization

Antitubercular Activity Class-Level Evidence for Benzo[b]thiophene-2-carboxylic Acid Derivatives

Although the specific 6-chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid has not been individually tested, a closely related series of benzo[b]thiophene-2-carboxylic acid derivatives demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Ra, with MIC values ranging from 2.73 to 22.86 μg/mL [1]. The most active compound in the series, 7b, exhibited bactericidal activity against both replicating and dormant mycobacteria. The presence of a chlorine substituent on the benzo[b]thiophene core has been shown in structure-activity relationship (SAR) studies to modulate antimycobacterial potency, suggesting that the 6-chloro analog may offer a distinct activity profile compared to unsubstituted or differently substituted analogs.

Antitubercular Mycobacterium tuberculosis MIC

Documented Scaffold Presence in HIF-2α Inhibitor Patent Filings

The 2,3-dihydrobenzo[b]thiophene scaffold is explicitly claimed in patent WO2020055883A1 as a core structure for Hypoxia Inducible Factor 2α (HIF-2α) inhibitors, a therapeutic target in clear cell renal cell carcinoma [1]. The partially saturated thiophene ring is a key structural feature that differentiates this series from fully aromatic benzo[b]thiophene-based HIF-2α inhibitors disclosed in earlier patents. This patent landscape implies that the 2,3-dihydrobenzo[b]thiophene-2-carboxylic acid framework—with the 6-chloro variant as a representative building block—offers intellectual property freedom-to-operate advantages for medicinal chemistry programs seeking novel HIF-2α inhibitor chemotypes.

HIF-2α Cancer Hypoxia Patent

6-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid – Evidence-Anchored Application Scenarios for Selection and Procurement


Medicinal Chemistry Building Block for Lipophilic Amide and Ester Derivatives

The elevated logP (2.44) of this compound compared to its unsubstituted (logP 1.79) and 6-fluoro (logP 2.1) counterparts makes it an attractive starting material for the synthesis of hydrophobic amide or ester conjugates, where improved membrane permeability is desired in cell-based assays. Researchers targeting intracellular protein–protein interactions (e.g., HIF-2α or STAT3) can leverage the 6-chloro substitution to fine-tune logP without introducing additional steric bulk . The carboxylic acid group can be activated via standard HATU or EDCI coupling protocols to generate diverse libraries for structure-activity relationship (SAR) exploration [1].

Precursor for Antitubercular Agent Development Against Drug-Resistant Mycobacteria

Given that benzo[b]thiophene-2-carboxylic acid derivatives exhibit MIC values as low as 2.73 μg/mL against M. tuberculosis, the 6-chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid serves as a starting point for synthesizing novel antimycobacterial agents . The dihydrothiophene ring may offer metabolic stability advantages over the fully aromatic scaffold, while the electron-withdrawing chlorine can modulate electronic effects on the core, potentially reducing susceptibility to resistance mechanisms. Research groups focused on multidrug-resistant tuberculosis (MDR-TB) can use this building block to generate focused libraries for phenotypic screening.

Interfering with Protein–Protein Interactions via Novel HIF-2α Inhibitor Chemotypes

The 2,3-dihydrobenzo[b]thiophene core is specifically claimed in WO2020055883A1 for HIF-2α inhibition, a validated target in clear cell renal cell carcinoma . While the 6-chloro variant itself is not explicitly exemplified, its role as a starting material for synthesizing compounds within this scaffold class is clear. Academic and biotech groups seeking to develop novel HIF-2α inhibitors with freedom-to-operate can procure the 6-chloro building block as an entry point to this patent-protected chemical space, differentiating their program from earlier fully-aromatic benzo[b]thiophene-based inhibitors .

Chiral Resolution Studies and Asymmetric Synthesis Methodology Development

The 2-position of the dihydrothiophene ring bears a chiral center, and the 6-chloro substituent introduces an additional layer of electronic differentiation that can be exploited in asymmetric synthesis or kinetic resolution studies. The compound's lower predicted pKa (relative to the unsubstituted analog) facilitates salt formation with chiral amines for diastereomeric resolution, while the chlorine atom provides a distinct NMR and mass spectrometry signature useful for tracking enantiomeric purity during method development . This makes the compound a useful model substrate for developing asymmetric C–C or C–N bond-forming reactions.

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